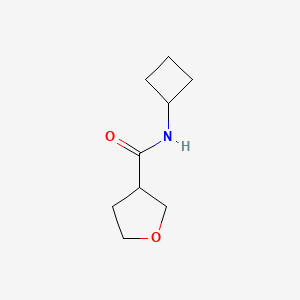

N-cyclobutyloxolane-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carboxamide derivatives, including “N-cyclobutyloxolane-3-carboxamide”, often involves the use of oxalyl chloride, DMF, and Et3N as the base . They use (COCl)2 as a source of chloride to convert carboxylic acid derivatives to chloride acid derivatives .Molecular Structure Analysis

The molecular formula of “N-cyclobutyloxolane-3-carboxamide” is C9H15NO2. Its molecular weight is 169.224.Chemical Reactions Analysis

The chemical reactions involving carboxamide derivatives like “N-cyclobutyloxolane-3-carboxamide” are diverse. For instance, a palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed for the rapid synthesis of indole-3-carboxamide skeletons .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has focused on structurally modifying compounds to enhance their pharmacological profiles or to reduce metabolism by enzymes such as aldehyde oxidase (AO). For example, the study by Linton et al. (2011) on the modification of imidazo[1,2-a]pyrimidine to reduce AO-mediated metabolism highlights the strategies used in drug design to avoid metabolic degradation, which could be applicable to the design and optimization of N-cyclobutyloxolane-3-carboxamide derivatives for improved stability and efficacy in therapeutic applications (Linton et al., 2011).

Synthetic Organic Chemistry

The synthesis and functionalization of complex organic molecules are central to developing new pharmaceuticals and materials. Research by England and Padwa (2008) on the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides illustrates innovative approaches to constructing heterocyclic structures, potentially offering a methodology for synthesizing N-cyclobutyloxolane-3-carboxamide derivatives or related compounds with enhanced biological or physical properties (England & Padwa, 2008).

Polymer Science

The development of new polymers with tailored properties for specific applications is an area of ongoing research. The study by Mo et al. (2012) on the improved antifouling properties of polyamide nanofiltration membranes by reducing the density of surface carboxyl groups demonstrates the importance of functional group manipulation in polymer chemistry. This research may inspire investigations into the incorporation of N-cyclobutyloxolane-3-carboxamide into polymer frameworks to modify surface properties or to enhance membrane performance (Mo et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclobutyloxolane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXGBHEQWKALY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyloxolane-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)

![1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2385833.png)

![1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B2385836.png)

![N-[(4-Thiophen-2-ylphenyl)methyl]prop-2-enamide](/img/structure/B2385839.png)